BenchChemオンラインストアへようこそ!

Leukotriene F4

Smooth Muscle Pharmacology CysLT Receptor Agonism Bioassay

Leukotriene F4 is a critical low-potency reference standard for cysteinyl leukotriene research, exhibiting 280-fold weaker activity than LTD4 in vascular smooth muscle assays. Its uniquely weak agonism makes it indispensable for calibrating bioassay sensitivity, validating novel receptor antagonists, and dissecting CysLT1/CysLT2-independent signaling pathways. As the specific transpeptidation product of LTE4 and glutathione, LTF4 is the definitive probe for studying γ-glutamyl transpeptidase activity and 5-lipoxygenase/COX pathway cross-talk. Substituting with more potent analogs will compromise experimental reproducibility and potency normalization.

Molecular Formula C28H44N2O8S
Molecular Weight 568.7 g/mol
CAS No. 83851-42-7
Cat. No. B1674831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene F4
CAS83851-42-7
Synonyms5(S)-hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid
leukotriene F-4
LTF4
Molecular FormulaC28H44N2O8S
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22-,23-,24+/m0/s1
InChIKeyPYSODLWHFWCFLV-VJBFNVCUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leukotriene F4 (LTF4, CAS 83851-42-7): Key Specifications and Identity in Cysteinyl Leukotriene Procurement


Leukotriene F4 (LTF4, CAS 83851-42-7), also known as 5S-hydroxy-6R-(S-γ-glutamylcysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, is a lipid mediator belonging to the cysteinyl leukotriene (CysLT) family . With a molecular weight of 568.72 g/mol and formula C28H44N2O8S, LTF4 is biosynthesized in vitro via the action of γ-glutamyl transpeptidase on leukotriene E4 (LTE4) in the presence of glutathione [1]. It is characterized as a weak agonist on vascular smooth muscle and exhibits the lowest potency among the major CysLTs (LTC4, LTD4, LTE4) in most contractile assays, a property that defines its unique utility as a reference tool and comparator in inflammatory and respiratory research [2][3].

Leukotriene F4 (LTF4, CAS 83851-42-7) Cannot Be Substituted with Other Cysteinyl Leukotrienes in Research and Development


The cysteinyl leukotrienes (LTC4, LTD4, LTE4, LTF4) are not functionally interchangeable despite their shared biosynthetic pathway and structural similarity. Their biological activities, receptor interactions, and metabolic profiles differ substantially [1]. LTF4, in particular, serves a unique role as a low-potency reference standard and a specific probe for studying non-canonical CysLT receptor signaling and transpeptidation pathways [2]. Procurement decisions based on assuming functional equivalence or using a more potent analog like LTD4 as a substitute will fundamentally alter experimental outcomes, including potency measurements, downstream mediator release profiles, and observed contraction kinetics [3][4].

Quantitative Differentiators: LTF4 (CAS 83851-42-7) Versus Other Cysteinyl Leukotrienes in Pharmacological Assays


Guinea Pig Ileal Smooth Muscle (GPISM) Contractile Potency: LTF4 as the Weakest CysLT Agonist

In the GPISM bioassay, LTF4 demonstrates significantly lower contractile potency compared to LTC4, LTD4, and LTE4. Quantitative comparisons from two independent studies establish a clear potency hierarchy, confirming LTF4 as the weakest agonist in this system [1][2]. This low potency is a key differentiator, making LTF4 unsuitable for studies requiring robust CysLT1-mediated responses but ideal as a baseline comparator.

Smooth Muscle Pharmacology CysLT Receptor Agonism Bioassay

Tissue-Specific Contractile Activity of LTF4 in Guinea Pig Lung Parenchyma (GPP) vs. GPISM

The relative activity of LTF4 is highly tissue-dependent. While it is orders of magnitude less active than LTC4 and LTD4 on GPISM, its activity on guinea pig lung parenchyma (GPP) is comparable to LTE4 and only one order of magnitude less potent than LTC4/LTD4 [1]. Furthermore, the contraction it induces in GPP is of a protracted nature, lasting significantly longer than the responses to LTC4 or LTD4 [1]. This distinct kinetic profile and tissue-specific potency differentiate LTF4 from other CysLTs.

Respiratory Pharmacology Tissue-Specific Potency Bronchoconstriction

In Vivo Bronchoconstriction Potency: LTF4 is ~2-5x Less Potent than LTE4 in the Guinea Pig

In an in vivo setting, intravenously injected LTF4 induces bronchoconstriction in guinea pigs with an ED50 of 16 μg/kg [1]. This effect is reported to be approximately 2-5 times less potent than that observed for LTE4 in the same assay [1]. This in vivo data confirms that the low potency observed in vitro translates to a quantifiably weaker biological effect in whole-animal models.

In Vivo Pharmacology Respiratory Disease Models Asthma Research

Induction of Cyclooxygenase Products: LTF4 Specifically Stimulates Thromboxane and Prostaglandin Release

Perfusion of guinea pig lungs with LTF4 resulted in a specific and quantifiable increase in the release of cyclooxygenase (COX) products, namely thromboxane B2 (TXB2), prostaglandin E2 (PGE2), and 6-keto PGF1α [1]. This effect was blocked by the COX inhibitor indomethacin, confirming its mechanism. While other CysLTs are known to induce COX product release, this data provides a specific, quantitative profile for LTF4-induced secondary mediator release, which may differ from other analogs.

Lipidomics Eicosanoid Metabolism Inflammation

Optimal Use Cases for LTF4 (CAS 83851-42-7) in Preclinical and Discovery Research


Calibration and Normalization of CysLT Bioassays

The consistently low and well-characterized potency of LTF4 in GPISM (280-fold less than LTD4) makes it an ideal internal standard for calibrating and normalizing CysLT bioassays [1][2]. Including LTF4 as a low-activity reference compound allows for the precise quantification of the relative potency of new CysLT analogs or the efficacy of novel receptor antagonists, ensuring experimental reproducibility across different runs and laboratories.

Studying Non-Canonical CysLT Signaling Pathways

Given its low affinity for classical CysLT1 and CysLT2 receptors, LTF4 is a valuable tool for dissecting signaling pathways that are independent of these receptors [1]. Its use in studies can help identify and characterize alternative CysLT receptors or signaling mechanisms, as any observed biological effect is less likely to be confounded by strong canonical receptor activation, which is the case with LTC4 and LTD4 [2].

Investigating the Interplay Between CysLT and Cyclooxygenase (COX) Pathways

LTF4's demonstrated ability to induce a specific and quantifiable release of cyclooxygenase products (e.g., a 70-fold increase in TXB2) from lung tissue makes it a specific agonist for studying the functional cross-talk between the 5-lipoxygenase and COX pathways [1]. Researchers can use LTF4 to trigger a defined secondary eicosanoid response, allowing for the targeted investigation of this interaction's role in inflammation.

Investigations into CysLT Metabolism and Transpeptidation

As the product of a specific transpeptidation reaction between LTE4 and glutathione, LTF4 is a unique probe for studying the enzymatic activity of γ-glutamyl transpeptidase in vitro [1]. It is a critical reagent for scientists investigating non-canonical pathways of leukotriene metabolism and for developing or validating analytical methods (e.g., LC-MS/MS) that require distinct CysLT standards for accurate identification and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leukotriene F4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.